N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide is an organic compound with a complex structure that includes a bromobenzoyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Bromobenzoyl Hydrazine: This step involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzoyl hydrazine.
Sulfonylation: The 3-bromobenzoyl hydrazine is then reacted with 4-sulfamoylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonyl hydrazine intermediate.
Acetylation: Finally, the sulfonyl hydrazine intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or reduce the sulfonyl group to a thiol group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The hydrazino group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(3-nitrophenyl)hydrazino]sulfonyl}phenyl)acetamide: Similar structure but with a nitro group instead of a bromine atom.
N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide: Similar structure but with a nitro group on the para position of the benzoyl ring.
Uniqueness
N-(4-{[2-(3-bromobenzoyl)hydrazino]sulfonyl}phenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that nitro-substituted analogs cannot. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical properties.
Properties
Molecular Formula |
C15H14BrN3O4S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[4-[[(3-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H14BrN3O4S/c1-10(20)17-13-5-7-14(8-6-13)24(22,23)19-18-15(21)11-3-2-4-12(16)9-11/h2-9,19H,1H3,(H,17,20)(H,18,21) |
InChI Key |
HSYNIMFOVZOETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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